molecular formula C15H16N2O2 B2358428 2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide CAS No. 1099675-86-1

2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide

Cat. No.: B2358428
CAS No.: 1099675-86-1
M. Wt: 256.305
InChI Key: OIKOWZMJHIRODN-UHFFFAOYSA-N
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Description

2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide is a chemical compound with the molecular formula C15H16N2O2.

Future Directions

The compound and its derivatives have potential therapeutic applications . This provides an opportunity for chemists to design new derivatives of phenoxy acetamide that could be successful agents in terms of safety and efficacy .

Preparation Methods

The synthesis of 2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide involves several steps. One common method starts with the reaction of 4-aminomethylphenol with 4-bromobenzylamine to form an intermediate compound. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Mechanism of Action

The mechanism of action of 2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[4-[4-(aminomethyl)phenyl]phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-9-11-1-3-12(4-2-11)13-5-7-14(8-6-13)19-10-15(17)18/h1-8H,9-10,16H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKOWZMJHIRODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC=C(C=C2)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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